Glucagon-like peptide 1 (1-37) (GLP-1-(1-37)) is a naturally occurring peptide hormone derived from the post-translational processing of proglucagon. [] It belongs to the glucagon family of peptides and is primarily synthesized in the pancreas, specifically in low amounts compared to its shorter analog, GLP-1-(7-37). [] While the function of GLP-1-(7-37) as an incretin hormone is well-established, GLP-1-(1-37) has garnered attention for its distinct biological activities.
Research suggests that GLP-1-(1-37) plays a significant role in regulating glucose homeostasis and exhibits potential in inducing insulin production, particularly in intestinal epithelial cells. [] This unique property distinguishes it from other GLP-1 analogs and opens avenues for exploring its therapeutic potential in diabetes mellitus. []
Glucagon-like peptide 1 is produced in the intestinal epithelium, specifically within the endocrine L-cells, through the post-translational processing of proglucagon. The release of this peptide is stimulated by nutrient intake, particularly carbohydrates and fats, which triggers its secretion into the bloodstream .
Glucagon-like peptide 1 (1-37) belongs to a class of incretin hormones, which are gastrointestinal hormones that stimulate insulin secretion in response to food intake. It is classified as a peptide hormone and is part of a broader family of glucagon-related peptides that include glucagon and glucagon-like peptide 2 .
The synthesis of Glucagon-like peptide 1 (1-37) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis involves sequentially adding protected amino acids to a growing peptide chain on a solid support. This method allows for high purity and yields of the desired peptide .
In solid-phase synthesis, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly used for protecting amino groups during the synthesis process. Coupling reactions typically employ activated forms of amino acids, such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), to facilitate efficient bond formation between amino acids. The final product can be cleaved from the resin and purified using high-performance liquid chromatography .
The molecular structure of Glucagon-like peptide 1 (1-37) consists of a linear chain of amino acids with specific functional groups that contribute to its biological activity. The primary sequence includes the following amino acids:
This sequence reflects its role in receptor binding and activation .
The molecular weight of Glucagon-like peptide 1 (1-37) is approximately 4,000 Da, and it exhibits a high degree of structural flexibility due to its relatively small size and specific amino acid composition. Its three-dimensional conformation is critical for its interaction with the glucagon-like peptide 1 receptor .
Glucagon-like peptide 1 (1-37) undergoes various biochemical reactions, primarily involving cleavage by enzymes such as dipeptidyl peptidase IV, which rapidly inactivates it after secretion. This enzymatic action emphasizes the importance of understanding its stability and bioavailability when considering therapeutic applications .
The cleavage by dipeptidyl peptidase IV occurs at specific sites within the peptide structure, leading to the formation of inactive fragments such as GLP-1(9-37). This reaction significantly impacts the pharmacokinetics and pharmacodynamics of Glucagon-like peptide 1-based therapies for conditions like type 2 diabetes mellitus .
Glucagon-like peptide 1 (1-37) exerts its effects primarily through binding to the glucagon-like peptide 1 receptor, a G-protein coupled receptor located on pancreatic beta cells. Upon binding, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate and subsequent insulin secretion in a glucose-dependent manner .
Research indicates that Glucagon-like peptide 1 enhances insulin sensitivity and promotes beta-cell proliferation, contributing to improved glycemic control in diabetic patients . Additionally, it has been shown to reduce appetite and promote satiety, further aiding in metabolic regulation.
Glucagon-like peptide 1 (1-37) is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under acidic conditions but is sensitive to heat and alkaline environments.
The chemical properties include:
These properties are crucial for formulation development in pharmaceutical applications .
Glucagon-like peptide 1 (1-37) has significant implications in medical research and clinical applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2